tert-Butyl 2-cyanopiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-cyanopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine-2-carbonitrile with di-tert-butyl dicarbonate in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles such as Grignard reagents to form substituted products.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Grignard Reagents: Used for substitution reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products:
Substituted Piperidines: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
tert-Butyl 2-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyanopiperidine-1-carboxylate involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with molecular targets through its nitrile and tert-butyl groups, influencing the stereochemistry of the reaction products .
Comparison with Similar Compounds
- tert-Butyl 4-cyanopiperidine-1-carboxylate
- tert-Butyl 2-cyanopiperazine-1-carboxylate
Comparison: tert-Butyl 2-cyanopiperidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers higher enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl 2-cyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373534 | |
Record name | N-Boc-2-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153749-89-4 | |
Record name | N-Boc-2-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BOC-PIPERIDINE-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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